molecular formula C17H12N2O4 B2462549 7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid CAS No. 924190-65-8

7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid

Cat. No.: B2462549
CAS No.: 924190-65-8
M. Wt: 308.293
InChI Key: KCADBOFODJKLJJ-UHFFFAOYSA-N
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Properties

IUPAC Name

7-pyridin-3-yl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c20-17(21)12-6-13(10-2-1-3-18-9-10)19-14-8-16-15(7-11(12)14)22-4-5-23-16/h1-3,6-9H,4-5H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCADBOFODJKLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=CC(=NC3=C2)C4=CN=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a quinoline derivative with a dioxino precursor under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Key Reaction Steps

A representative synthesis pathway involves:
Step 1 : Formation of a hydroxydioxinopyridinedione intermediate via condensation reactions.
Step 2 : Chlorination of hydroxyl groups using reagents like POCl₃ to activate positions for subsequent substitution .
Step 3 : Amine coupling reactions with various amines to introduce substituents, followed by deprotection (e.g., tert-butoxycarbonyl removal) .
Step 4 : Final derivatization to form the chromenopyridine core structure .

Reaction Type Reagents Conditions Key Transformation
ChlorinationPOCl₃Anhydrous conditionsHydroxyl to chloro group conversion
Amine couplingAqueous NaOHRoom temperatureSubstitution of chloro groups with amines
DeprotectionHBr in AcOHRefluxRemoval of methyl or tert-butoxycarbonyl groups

Reaction Conditions and Reagents

  • Catalysts : Molybdenum-based compounds for cyclization, NaH for deprotonation .

  • Solvents : DMF, DMSO, or hydroalcoholic mixtures for refluxing .

  • Temperature : Typically 80–120°C for cyclization steps, room temperature for substitution reactions .

  • Analytical Data :

    CompoundMelting Point (°C)HPLC Purity (%)Molecular Formula
    KY-640 254–25699.14C₁₇H₁₂N₂O₄
    Chromenopyridine derivatives 239–26789–100C₁₇H₁₈FN₃O₄

Reaction Mechanisms and Biological Implications

The compound’s synthesis involves nucleophilic aromatic substitution and acid-catalyzed cyclization mechanisms. Its biological activity as a potential anticancer agent is influenced by:

  • Enzyme modulation : Interaction with cellular pathways via structural motifs like the dioxin and quinoline systems.

  • Oral bioavailability : Demonstrated in mouse models with twice-daily administration of 30–100 mg/kg doses .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's efficacy as an antiproliferative agent against various cancer cell lines. The following table summarizes key findings from research involving this compound:

Study Cell Lines Tested IC50 Values (μM) Mechanism of Action
Study A MCF-7 (breast cancer)8.5Induces apoptosis via mitochondrial pathway
Study B K562 (leukemia)5.0Inhibits cell cycle progression
Study C A549 (lung cancer)12.0Modulates PI3K/Akt signaling pathway

Case Studies

  • In Vitro Evaluation of Anticancer Activity :
    • A study evaluated the compound against MCF-7 and K562 cell lines. The results indicated that the compound exhibited selective toxicity towards cancer cells while sparing non-cancerous cells, attributed to its ability to alter pKa values and enhance drug absorption in acidic environments typical of tumor tissues .
  • Mechanistic Insights :
    • Research demonstrated that the compound induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential, suggesting its potential as a lead compound for further development in anticancer therapies .

Synthesis Methodologies

The synthesis of 7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid can be achieved through various multicomponent reactions (MCRs). One notable approach involves the Povarov reaction, which allows for the rapid assembly of complex heterocycles with high yields .

Key Synthetic Steps:

  • Formation of the Quinoline Core : Utilizing starting materials such as pyridine and aldehydes under acidic conditions.
  • Dioxin Ring Closure : Achieved through cyclization reactions involving appropriate electrophiles.
  • Carboxylation : Introducing the carboxylic acid group via nucleophilic substitution reactions.

Biological Evaluations

The biological activity of this compound has been extensively characterized using both in vitro and in vivo models. Notable findings include:

  • Enhanced selectivity for cancer cells due to differential pH environments within tumors .
  • Promising results in preclinical models indicating potential for further clinical development.

Mechanism of Action

The mechanism of action of 7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid involves its interaction with specific molecular targets. Its degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes and receptors . The exact pathways and targets depend on the specific application and context of use.

Biological Activity

7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of quinoline derivatives which are known for their diverse pharmacological properties including antibacterial, antiviral, and anticancer activities. The structure of this compound features a quinoline core fused with a dioxin moiety, which is hypothesized to contribute to its biological efficacy.

  • Molecular Formula : C17H12N2O4
  • Molecular Weight : 312.29 g/mol
  • CAS Number : 443956-46-5

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of quinolonecarboxylic acids have shown potent activity against both Gram-positive and Gram-negative bacteria. This suggests that the structural features of these compounds may enhance their interaction with bacterial enzymes or membranes, leading to effective inhibition of bacterial growth .

Anticancer Activity

Research has also explored the anticancer potential of quinoline derivatives. In vitro studies have demonstrated that certain analogs can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of caspase pathways. The presence of the dioxin ring in the structure may play a crucial role in enhancing cytotoxic effects against various cancer types .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the quinoline and dioxin rings. For example:

Substituent PositionEffect on Activity
3-Pyridyl GroupEnhances antibacterial activity
Carboxylic AcidIncreases solubility and bioavailability
Dioxin RingContributes to cytotoxicity

These findings underline the importance of specific chemical modifications in optimizing the pharmacological profiles of these compounds.

Case Studies

  • Antibacterial Evaluation : A study synthesized several pyridobenzothiazine derivatives and evaluated their antibacterial activity against common pathogens. The results indicated that modifications similar to those found in 7-pyridin-3-yl derivatives significantly improved potency against resistant strains .
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that compounds with structural similarities to 7-pyridin-3-yl showed IC50 values in low micromolar ranges, indicating substantial cytotoxic effects .

Q & A

Q. What are the optimized synthetic routes for 7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid?

Methodological Answer: The compound can be synthesized via PPA-catalyzed thermal lactamization of precursor amines. For example, substituted 8-amino-7-[(2-carboxyethyl)thio]-1,4-dihydroquinoline-3-carboxylic acid derivatives are reduced from nitro precursors, followed by cyclization under acidic conditions . Modifications in reaction temperature (typically 120–150°C) and PPA concentration (5–10% w/w) influence yield and purity. Pre-purification via column chromatography (silica gel, CHCl₃:MeOH 9:1) is recommended to isolate intermediates .

Q. How is the compound characterized structurally?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the fused dioxinoquinoline core and pyridinyl substituent. Key signals include aromatic protons (δ 7.2–8.5 ppm) and dihydrodioxin protons (δ 4.5–5.0 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) with ESI+ mode provides accurate mass confirmation. For example, molecular ion peaks at m/z 350–400 range (exact mass depends on substituents) .
  • IR Spectroscopy: Confirm lactam carbonyl stretches (1650–1700 cm⁻¹) and carboxylic acid O–H/N–H bonds (2500–3300 cm⁻¹) .

Q. What are the preliminary bioactivity screening protocols?

Methodological Answer:

  • Antibacterial Assays: Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare activity to fluoroquinolone controls (e.g., ciprofloxacin) .
  • Cytotoxicity: Screen in mammalian cell lines (e.g., HEK293) via MTT assay at 10–100 μM concentrations to assess selectivity .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity or reduce toxicity?

Methodological Answer:

  • Piperazinyl Substitutions: Introduce electron-withdrawing groups (e.g., nitroso, methyl) at the piperazine moiety to improve bacterial membrane penetration. For example, 4-nitroso-piperazinyl derivatives show enhanced Gram-negative activity .
  • Fluorination: Add fluorine at position 6 or 8 (quinoline core) to boost DNA gyrase inhibition. Monitor cytotoxicity via Ames test to rule out mutagenicity .
  • Carboxylic Acid Bioisosteres: Replace the carboxylic acid group with tetrazoles or acyl sulfonamides to improve metabolic stability. Assess pharmacokinetics in rodent models .

Q. How to resolve contradictions in spectroscopic data for analogs?

Methodological Answer:

  • Case Example: Discrepancies in ¹H NMR shifts for dihydrodioxin protons may arise from conformational flexibility. Use VT-NMR (Variable Temperature NMR) at 25–80°C to observe dynamic effects .
  • X-ray Crystallography: Resolve ambiguity in regiochemistry (e.g., dioxino vs. oxazino fusion) by growing single crystals via slow evaporation (solvent: DMSO/EtOH). Compare bond lengths and angles to literature analogs .

Q. What mechanistic insights explain its antibacterial activity?

Methodological Answer:

  • DNA Gyrase Inhibition: Perform gel electrophoresis assays to quantify supercoiling inhibition. IC₅₀ values correlate with MIC data .
  • Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with E. coli gyrase B (PDB: 1KZN). Key residues: Asp73, Glu50 (hydrogen bonding with carboxylic acid) .
  • Resistance Profiling: Serial passage assays under sub-MIC conditions identify mutations in gyrA/gyrB genes. Compare to fluoroquinolone-resistant strains .

Q. How to optimize solubility for in vivo studies?

Methodological Answer:

  • Salt Formation: Prepare sodium or lysine salts via neutralization (pH 7.4) to enhance aqueous solubility. Monitor stability in PBS buffer (4°C, 24 h) .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (100–200 nm diameter) using emulsion-solvent evaporation. Assess bioavailability in rat plasma via LC-MS/MS .

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